molecular formula C12H18INO2 B14005262 methyl N-(3-iodo-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)carbamate CAS No. 20646-94-0

methyl N-(3-iodo-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)carbamate

Cat. No.: B14005262
CAS No.: 20646-94-0
M. Wt: 335.18 g/mol
InChI Key: BOHVNHJVNTVKPU-UHFFFAOYSA-N
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Description

Methyl N-(3-iodo-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)carbamate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features an iodinated naphthalene ring system, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(3-iodo-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)carbamate typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a naphthalene derivative, followed by the introduction of a carbamate group. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(3-iodo-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace the iodine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include nucleophiles such as sodium azide (NaN₃) and potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce azido or cyano derivatives.

Scientific Research Applications

Methyl N-(3-iodo-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl N-(3-iodo-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to modulate the activity of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-(3-chloro-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)carbamate
  • Methyl N-(3-bromo-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)carbamate
  • Methyl N-(3-fluoro-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)carbamate

Uniqueness

The presence of the iodine atom in methyl N-(3-iodo-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)carbamate imparts unique chemical properties, such as increased reactivity and potential for radiolabeling. This makes it distinct from its chloro, bromo, and fluoro counterparts, which may have different reactivity and applications.

Properties

CAS No.

20646-94-0

Molecular Formula

C12H18INO2

Molecular Weight

335.18 g/mol

IUPAC Name

methyl N-(3-iodo-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)carbamate

InChI

InChI=1S/C12H18INO2/c1-16-12(15)14-11-7-9-5-3-2-4-8(9)6-10(11)13/h10-11H,2-7H2,1H3,(H,14,15)

InChI Key

BOHVNHJVNTVKPU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1CC2=C(CCCC2)CC1I

Origin of Product

United States

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